molecular formula C8H13I B8496167 1-Iodooct-2-yne CAS No. 34498-14-1

1-Iodooct-2-yne

Cat. No.: B8496167
CAS No.: 34498-14-1
M. Wt: 236.09 g/mol
InChI Key: ZGXTTXXIZMBGIL-UHFFFAOYSA-N
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Description

1-Iodooct-2-yne is a terminal iodoalkyne with the molecular formula C₈H₁₃I, featuring an iodine atom at the terminal carbon (C1) and a triple bond between C2 and C3. This compound is a versatile synthon in organic synthesis, enabling applications in cross-coupling reactions, cycloadditions, and materials science due to its high reactivity . Its synthesis typically follows methodologies applicable to 1-iodoalkynes, such as direct iodination of terminal alkynes or iodination of metal acetylides. However, challenges such as the need for toxic reagents (e.g., nBuLi/I₂) or expensive catalysts (e.g., Au or Ag complexes) often limit scalability .

Q & A

Q. How can regioselectivity be controlled in cyclization reactions involving 1-Iodooct-2-yne?

Basic Research Focus : Regioselectivity in iodocyclization hinges on reaction conditions. For example, adjusting solvent polarity (e.g., THF vs. DCM) and temperature can favor 7-endo or 6-exo pathways. Methodologically, systematic variation of these parameters followed by NMR and GC-MS analysis can map selectivity trends .
Advanced Research Focus : Advanced studies might employ computational modeling (DFT calculations) to predict transition states and electronic effects of the iodine substituent. Pairing experimental data with theoretical insights can resolve mechanistic ambiguities, such as steric vs. electronic dominance in cyclization outcomes .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

Basic Research Focus : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm alkyne and iodine positions. IR spectroscopy verifies C≡C stretching (~2100 cm1^{-1}). Cross-validate with NIST spectral databases for accuracy .
Advanced Research Focus : Contradictions in spectral data (e.g., unexpected coupling patterns) require multi-technique reconciliation. For example, X-ray crystallography can resolve structural ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular composition. Comparative analysis with isotopic labeling or synthetic analogs may clarify inconsistencies .

Q. How can researchers design experiments to study the reaction kinetics of this compound in cross-coupling reactions?

Basic Research Focus : Use pseudo-first-order conditions with excess coupling partner (e.g., Grignard reagent). Monitor reaction progress via timed aliquots analyzed by TLC or GC-MS. Plotting ln([reactant]) vs. time establishes rate constants .
Advanced Research Focus : Advanced kinetic studies might employ stopped-flow techniques with UV-Vis monitoring for rapid reactions. Variable-temperature NMR or Eyring plot analysis can elucidate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger), providing mechanistic insights into transition states .

Q. What strategies address contradictory results in the catalytic efficiency of this compound in asymmetric synthesis?

Basic Research Focus : Replicate experiments under identical conditions (solvent, catalyst loading, temperature). Use chiral HPLC or 19F^{19}\text{F} NMR (with chiral derivatizing agents) to verify enantiomeric excess (ee) and rule out procedural errors .
Advanced Research Focus : Investigate catalyst-substrate interactions via X-ray photoelectron spectroscopy (XPS) or transient absorption spectroscopy. Collaborate with computational chemists to model steric/electronic effects of chiral ligands on iodine-centered reactivity .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

Basic Research Focus : Use fume hoods and PPE (gloves, goggles) due to iodine’s volatility and toxicity. Quench waste with sodium thiosulfate to reduce iodine toxicity before disposal via certified hazardous waste services .
Advanced Research Focus : Develop green chemistry protocols, such as catalytic recycling of iodine residues or solvent-free reactions, to minimize waste. Monitor airborne iodine levels using real-time gas sensors to ensure compliance with occupational safety standards .

Q. What interdisciplinary applications of this compound warrant further investigation?

Basic Research Focus : Explore its utility in synthesizing iodine-doped polymers for conductive materials. Characterize thermal stability (TGA) and conductivity (four-point probe) .
Advanced Research Focus : Investigate its role in CO2_2 activation for carboxylation reactions. Pair experimental studies (e.g., in situ FTIR monitoring) with computational modeling to assess iodine’s electrophilic role in CO2_2 binding and activation .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

Advanced Research Focus : Perform DFT calculations to map potential energy surfaces for key reactions (e.g., cyclization, cross-coupling). Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What are best practices for synthesizing this compound with high purity?

Basic Research Focus : Optimize Sonogashira coupling between 1-iodooctane and terminal alkynes using Pd/Cu catalysts. Purify via column chromatography (hexane:ethyl acetate) and confirm purity by melting point analysis and GC-MS .
Advanced Research Focus : Employ flow chemistry for continuous synthesis, improving yield and reducing side products. Use inline IR spectroscopy to monitor reaction progress and automate purification .

Comparison with Similar Compounds

1-Iodopropyne (C₃H₃I)

Structure and Synthesis :
1-Iodopropyne (CAS 624-66-8) shares the terminal iodoalkyne motif but has a shorter three-carbon chain. Its synthesis via nBuLi/I₂ is well-documented, yielding high purity under cryogenic conditions (-78°C) .

Challenges :

  • The use of nBuLi poses safety risks (pyrophoric reagent), and scalability is hindered by low temperatures .

1-Iodohexane (C₆H₁₃I) and 1-Iodooctane (C₈H₁₇I)

Structure and Synthesis :
These iodoalkanes lack the alkyne group but share structural similarities in chain length. 1-Iodohexane (CAS 638-45-9) and 1-Iodooctane (CAS 629-27-6) are synthesized via nucleophilic substitution or radical iodination .

Challenges :

  • Iodoalkanes are less stable than iodoalkynes, with higher susceptibility to hydrolysis .

2-Iodoaniline (C₆H₆IN)

Structure and Synthesis :
This aromatic compound (CAS 615-43-0) features an iodine substituent on an aniline ring. It is synthesized via diazotization-iodination sequences .

Challenges :

  • Aromatic iodination often requires harsh conditions (e.g., HNO₃/HI), leading to byproducts .

Comparative Data Table

Compound Molecular Formula CAS Number Key Synthesis Method Reactivity Highlights Key Challenges
1-Iodooct-2-yne C₈H₁₃I Not Provided NIS/AgNO₃ or nBuLi/I₂ High in cross-couplings, steric bulk Toxic reagents, scalability issues
1-Iodopropyne C₃H₃I 624-66-8 nBuLi/I₂ Rapid electrophilic reactions Cryogenic conditions required
1-Iodohexane C₆H₁₃I 638-45-9 KI/Al₂O₃ Alkylation reactions Hydrolysis susceptibility
2-Iodoaniline C₆H₆IN 615-43-0 Diazotization-Iodination Aromatic cross-couplings Harsh reaction conditions

Research Findings and Trends

  • Synthesis Efficiency: Methods like NIS/AgNO₃ () offer milder conditions for 1-iodoalkynes compared to traditional nBuLi/I₂, but longer-chain derivatives (e.g., this compound) require optimized stoichiometry to avoid side reactions .
  • Environmental Impact : Recent protocols emphasize green chemistry, such as electrochemical iodination (NaI/MeOH in divided cells), which reduces waste generation .
  • Applications: this compound’s longer chain enhances solubility in nonpolar solvents, making it preferable for polymer chemistry, while 1-Iodopropyne is favored in small-molecule synthesis .

Properties

CAS No.

34498-14-1

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

1-iodooct-2-yne

InChI

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3

InChI Key

ZGXTTXXIZMBGIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCI

Origin of Product

United States

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